3-(2-(2-hydroxystyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate
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Overview
Description
3-(2-(2-hydroxystyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the indolium family and is characterized by its indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the sulfonate group enhances its solubility in water, making it a versatile compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-hydroxystyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate typically involves a multi-step process. One common method includes the condensation of 2-hydroxyacetophenone with 3,3-dimethylindole in the presence of a strong acid catalyst. This reaction forms the intermediate 2-(2-hydroxystyryl)-3,3-dimethylindole, which is then reacted with propane-1-sulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of solvent-free mechanochemical methods has also been explored to reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(2-(2-hydroxystyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds in the styryl group can be reduced to single bonds.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 2-(2-oxostyryl)-3,3-dimethylindole.
Reduction: Formation of 2-(2-ethylstyryl)-3,3-dimethylindole.
Substitution: Formation of various substituted indolium derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-(2-hydroxystyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe for imaging biological systems due to its strong fluorescence properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-(2-(2-hydroxystyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to interact with various enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain kinases involved in cell signaling pathways, leading to anti-cancer effects. Additionally, its ability to generate reactive oxygen species (ROS) under certain conditions contributes to its therapeutic properties .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-(diethylamino)-2-hydroxystyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate
- 3,3′-disulfanediyldi(1H-1,2,4-triazol-5-amine)
- 3-((3,4-dichloroisothiazol-5-yl)methoxy)benzo[d]
Uniqueness
Compared to similar compounds, 3-(2-(2-hydroxystyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate stands out due to its unique combination of a hydroxystyryl group and a sulfonate groupIts strong fluorescence properties also make it a valuable tool in biological imaging and organic electronics .
Properties
Molecular Formula |
C21H23NO4S |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
3-[2-[(E)-2-(2-hydroxyphenyl)ethenyl]-3,3-dimethylindol-1-ium-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C21H23NO4S/c1-21(2)17-9-4-5-10-18(17)22(14-7-15-27(24,25)26)20(21)13-12-16-8-3-6-11-19(16)23/h3-6,8-13H,7,14-15H2,1-2H3,(H,24,25,26) |
InChI Key |
YIVLCIYZFGXDBT-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=CC=CC=C3O)CCCS(=O)(=O)[O-])C |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=CC=C3O)CCCS(=O)(=O)[O-])C |
Origin of Product |
United States |
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